
1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CBDA and is a synthetic molecule that belongs to the azetidine class of compounds. CBDA has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of CBDA is not fully understood. However, studies have shown that CBDA inhibits the activity of enzymes involved in various metabolic pathways. CBDA has also been found to have anti-inflammatory and anti-cancer properties, which could be attributed to its ability to modulate the immune system and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
CBDA has been found to have various biochemical and physiological effects. Studies have shown that CBDA inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. CBDA has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CBDA has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBDA has several advantages for lab experiments, including its ability to inhibit enzymes involved in various metabolic pathways and its anti-inflammatory and anti-cancer properties. However, CBDA has some limitations, including its complex synthesis process and limited availability.
Direcciones Futuras
For CBDA research include the development of CBDA-based drugs and the use of CBDA as a tool for studying metabolic pathways and enzyme activity.
Métodos De Síntesis
The synthesis of CBDA involves multiple steps, starting with the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzylsulfonate. This intermediate compound is then reacted with difluoromethylamine to produce CBDA. The final product is obtained through purification and isolation processes. The synthesis of CBDA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CBDA has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CBDA has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, CBDA has been studied for its ability to inhibit enzymes involved in various metabolic pathways. In pharmacology, CBDA has been researched for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKRHZYHINDZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

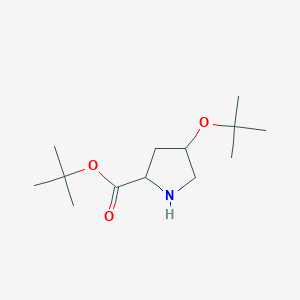
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)
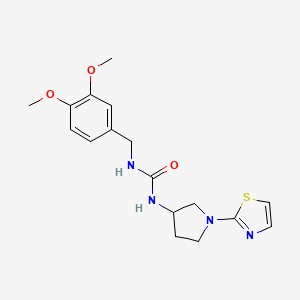
![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)
![2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2547470.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2547471.png)
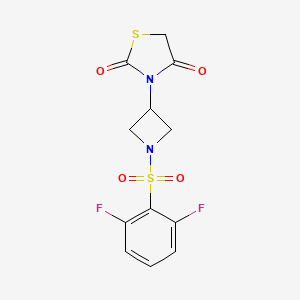
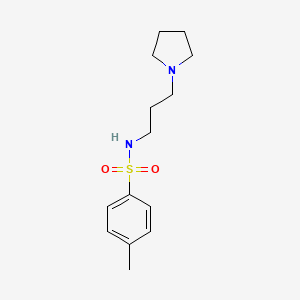
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)
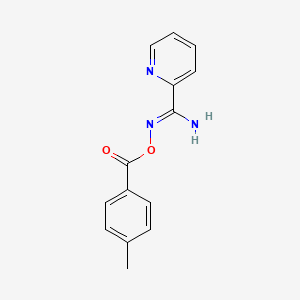
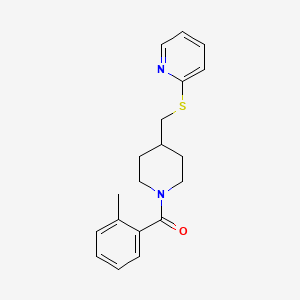

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)